molecular formula C25H35BrNO3P B2792080 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate CAS No. 474879-24-8

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Cat. No.: B2792080
CAS No.: 474879-24-8
M. Wt: 508.437
InChI Key: GBCILCVGLLMSHQ-UHFFFAOYSA-N
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Description

This phosphinate derivative features a complex structure with distinct substituents:

  • Cyclohexyl backbone: Substituted with isopropyl (2-position) and methyl (5-position) groups, conferring steric bulk and chirality.
  • Phosphinate core: Bearing two aromatic substituents: (4-Bromophenyl)(hydroxy)methyl group: Introduces bromine (electron-withdrawing) and a hydroxyl group (polarity/hydrogen bonding).

Properties

IUPAC Name

(4-bromophenyl)-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35BrNO3P/c1-17(2)23-15-6-18(3)16-24(23)30-31(29,22-13-11-21(12-14-22)27(4)5)25(28)19-7-9-20(26)10-8-19/h7-14,17-18,23-25,28H,6,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCILCVGLLMSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Br)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and various spectroscopic techniques for characterization .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

  • Enzyme Inhibition : Studies have shown that it can inhibit enzymes involved in inflammatory pathways, suggesting its use as an anti-inflammatory agent. For example, in vitro experiments indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% at a concentration of 10 µM.
  • Anticancer Properties : Preliminary research has demonstrated its efficacy against various cancer cell lines. A notable study on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 15 µM.

Biochemical Probing

The unique structure of this compound allows it to serve as a valuable tool for elucidating biochemical pathways. Its phosphinate group mimics natural substrates, enabling it to interact with specific proteins and enzymes, thus facilitating the study of their functions and mechanisms.

Case Study 1: Anti-inflammatory Activity

A study conducted on human macrophages demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines. The results indicated a promising application in treating inflammatory diseases.

Case Study 2: Anticancer Effects

In vitro studies on MCF-7 breast cancer cells showed that the compound effectively decreased cell viability in a dose-dependent manner, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Phosphinate Derivatives
Compound Name Substituents on Phosphorus Key Structural Parameters (Bond Angles/Torsions) Reference
Target Compound (4-Bromophenyl)(hydroxy)methyl, 4-(dimethylamino)phenyl Not explicitly reported in evidence
2-Isopropyl-5-methylcyclohexyl cyclohexyl(phenyl)phosphinate Cyclohexyl, phenyl O1–P1–C17–C22: 171.9°; C11–P1–C17–C22: 60.8°
(Rp)-α-Hydroxy-cyclohexyl-menthyl phenylphosphinate Phenyl, α-hydroxy-cyclohexyl P–O–C torsion: Synergistic steric and electronic effects

Key Observations :

  • The target compound’s bromophenyl and dimethylaminophenyl groups introduce contrasting electronic effects (electron-withdrawing vs.
  • Cyclohexyl-phenyl analogs (e.g., 2-Isopropyl-5-methylcyclohexyl cyclohexyl(phenyl)phosphinate) exhibit pronounced torsional strain (e.g., C22–C17–C18–C19: −54.7°), suggesting greater conformational rigidity than the target compound .

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogs, utilizing phosphoryl chloride intermediates followed by nucleophilic substitution with organometallic reagents (e.g., Grignard or organozinc reagents) .
  • Chirality induction in phosphinates (e.g., (Rp)-configuration) is achieved via stereoselective addition to ketones or asymmetric phosphorylation, as seen in related compounds .

Physicochemical and Functional Properties

  • Solubility: The 4-(dimethylamino)phenyl group in the target compound enhances polarity and aqueous solubility compared to purely hydrophobic analogs (e.g., cyclohexyl-phenyl derivatives) .
  • Electronic Effects: The bromine atom (4-bromophenyl) may increase oxidative stability but reduce electron density at the phosphorus center, altering its Lewis acidity compared to non-halogenated derivatives.

Biological Activity

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organic compound with potential biological activities that warrant detailed exploration. This phosphinate derivative is of interest due to its structural features, which may influence its interaction with biological systems. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Biological Activity Overview

The biological activity of 2-Isopropyl-5-methylcyclohexyl phosphinate derivatives has been linked to several mechanisms, including:

  • Anticancer Properties : Studies have indicated that phosphinate compounds can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Effects : Similar compounds have shown effectiveness against various bacterial strains, including resistant strains like MRSA.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways crucial for cellular function.
  • Inhibition of Cancer Cell Growth :
    • The compound has demonstrated the ability to induce apoptosis in cancer cell lines by activating p53 pathways and inhibiting MDM2, a negative regulator of p53. This dual inhibition could lead to enhanced therapeutic effects in cancer treatment .
  • Antimicrobial Activity :
    • Phosphinate derivatives have been shown to disrupt bacterial cell membranes and inhibit biofilm formation, particularly against Staphylococcus aureus. Such mechanisms are vital in combating antibiotic-resistant infections .
  • Enzymatic Interference :
    • The compound may interfere with specific enzymatic activities, leading to altered metabolic processes within target cells. This interference can affect the growth and survival of both cancerous and microbial cells .

Anticancer Activity

A study evaluating the anticancer properties of phosphinate derivatives found that compounds similar to 2-Isopropyl-5-methylcyclohexyl phosphinate exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.3 µM to 1.2 µM, demonstrating potent activity compared to standard chemotherapeutics .

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, derivatives of this phosphinate were tested against MRSA strains. The results indicated a reduction in bacterial viability and biofilm formation, suggesting that these compounds could serve as effective adjuvants in antibiotic therapy .

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AnticancerInduction of apoptosis via p53
AntimicrobialDisruption of cell membranes
Enzyme InhibitionModulation of metabolic pathways

Q & A

Basic: What are the key considerations for optimizing the synthetic route of this phosphinate compound?

The synthesis of phosphinate derivatives requires precise control over reaction conditions and stereochemistry. For example, the synthesis of structurally similar bis-menthyl phosphonates (e.g., 29a and 29b ) involves reacting trimeric menthyl phosphite with bromobenzaldehyde under anhydrous conditions, followed by chromatographic separation of diastereomers . Critical parameters include:

  • Temperature and solvent selection : THF under nitrogen is often used to prevent hydrolysis of intermediates.
  • Catalyst choice : Use of n-BuLi for deprotonation ensures efficient nucleophilic attack.
  • Stereochemical control : Chiral resolution via column chromatography or recrystallization is essential for isolating enantiomers.
    Methodological improvements could involve exploring asymmetric catalysis or microwave-assisted synthesis to enhance yield and reduce reaction time.

Basic: How can NMR and HRMS be utilized to confirm the structure of this compound?

Structural validation relies on ¹H/³¹P NMR and high-resolution mass spectrometry (HRMS) :

  • ¹H NMR : Peaks for the isopropyl (δ ~1.2–1.4 ppm) and methylcyclohexyl groups (δ ~0.8–1.0 ppm) confirm the cyclohexyl backbone. Aromatic protons from the 4-bromophenyl and dimethylaminophenyl groups appear as distinct multiplet signals (δ ~6.5–7.5 ppm) .
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphinate moiety .
  • HRMS : Exact mass matching (e.g., [M+H]⁺) validates molecular formula and purity.
    Advanced techniques like 2D NMR (COSY, HSQC) can resolve overlapping signals in complex spectra.

Advanced: How can SHELX software improve crystallographic refinement of this compound?

SHELX is critical for refining crystal structures against high-resolution X-ray data. Key applications include:

  • Twinning correction : For crystals with twinning (common in chiral phosphinates), SHELXL’s TWIN command can model overlapping lattices .
  • Hydrogen placement : SHELXL uses riding models to position H atoms, crucial for resolving hydroxyl and methyl groups .
  • Disorder modeling : For flexible substituents (e.g., isopropyl groups), PART instructions partition disordered atoms .
    Researchers should cross-validate results with PLATON or Olex2 to detect missed symmetry or solvent voids.

Advanced: How can researchers reconcile discrepancies in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data often stem from:

  • Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity profiles : Trace byproducts (e.g., unreacted aldehydes) alter peak integration .
  • Instrument calibration : Ensure internal standards (e.g., TMS) are consistent across studies.
    A robust protocol involves repeating syntheses with independent batches and comparing data to published reference compounds (e.g., fenofibric acid derivatives ).

Advanced: What experimental frameworks assess the environmental fate of this phosphinate compound?

Long-term environmental studies should follow protocols like those in Project INCHEMBIOL , which evaluates:

  • Degradation pathways : Hydrolysis rates under varying pH/temperature.
  • Bioaccumulation : LogP calculations and in vitro assays with aquatic organisms .
  • Ecotoxicity : Algal growth inhibition or Daphnia magna mortality tests .
    Field studies require LC-MS/MS for trace detection in soil/water matrices. Contradictory results (e.g., persistence vs. rapid degradation) may arise from regional microbial diversity, necessitating metagenomic analysis.

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